N-(Biphenyl-3-yl)dibenzo[b,d]thiophen-2-amine is a complex organic compound classified as a heterocyclic aromatic compound. It features a dibenzo[b,d]thiophene core, which is characterized by a sulfur-containing tricyclic structure, along with a biphenyl group attached to the nitrogen atom. This compound is significant in various fields of chemistry, particularly in organic electronics and medicinal chemistry, due to its unique structural properties and potential applications.
The compound is cataloged under the Chemical Abstracts Service (CAS) number 1923735-64-1, with a molecular formula of CHN S and a molecular weight of approximately 351.46 g/mol. It belongs to the class of dibenzo-thiophenes, which are known for their stability and electronic properties, making them suitable for applications in organic semiconductors and light-emitting diodes .
The synthesis of N-(Biphenyl-3-yl)dibenzo[b,d]thiophen-2-amine typically involves multi-step organic reactions. One prevalent method includes:
N-(Biphenyl-3-yl)dibenzo[b,d]thiophen-2-amine can undergo various chemical transformations:
The mechanism of action for N-(Biphenyl-3-yl)dibenzo[b,d]thiophen-2-amine varies depending on its application:
N-(Biphenyl-3-yl)dibenzo[b,d]thiophen-2-amine exhibits several notable physical and chemical properties:
Relevant safety data includes hazard statements indicating potential health risks such as skin irritation and eye damage .
N-(Biphenyl-3-yl)dibenzo[b,d]thiophen-2-amine has diverse applications across various scientific fields:
Dibenzo[b,d]thiophene (DBT), characterized by a sulfur-biphenyl fused system, gained prominence in organic electronics due to its high thermal stability (sublimation enthalpy: 105.6 kJ/mol) and planar configuration facilitating π-conjugation [5]. Early applications exploited its electron-deficient character—arising from the sulfone group’s electron-withdrawing nature—to engineer electron-transport layers in organic light-emitting diodes (OLEDs). By 2014, DBT derivatives were integral to medium-band-gap polymers like poly(indacenodithiophene-dibenzothiophene-S,S-dioxide) (PIDT-SO), which delivered power conversion efficiencies (PCE) of 3.44% in bulk heterojunction solar cells [3]. Key milestones include:
Table 1: Evolution of Dibenzo[b,d]thiophene-Based Materials in Organic Electronics
Generation | Material Class | Key Properties | Device Performance |
---|---|---|---|
1st (Pre-2010) | Small-molecule HTMs | T~g~: 80-100°C; HOMO: -5.3 eV | OLED Efficacy: <15 lm/W |
2nd (2010-2015) | DBT-IDT Copolymers | PCE: 3.44%; Band gap: 1.9-2.1 eV | Solar Cell PCE: 3.81% (w/ CN) |
3rd (2015-Present) | DBT-Triphenylamine Hybrids | T~d~ > 395°C; LUMO: -1.93 eV; ΔH~sub~: 105.6 kJ/mol | PhOLED V~oc~: >0.8 V |
Biphenyl’s axial flexibility and dibenzo[b,d]thiophene’s planar rigidity create complementary electronic behaviors in hybrid systems. The N-([1,1'-Biphenyl]-4-yl)dibenzo[b,d]thiophen-2-amine motif exemplifies this synergy:
Figure 1: Charge Transport Mechanism in Biphenyl-Dibenzothiophene HybridsBiphenyl Unit
→ Hole Injection → Amine Linker → Charge Delocalization → DBT Core
→ Electron Blocking
This compound (C~24~H~17~NS, MW: 351.46 g/mol) integrates the historical lessons of DBT-based materials and biphenyl hybrids into a unified platform [6]. Its multifunctionality stems from:
Table 2: Key Characteristics of N-(Biphenyl-3-yl)dibenzo[b,d]thiophen-2-amine
Property | Value | Significance |
---|---|---|
Molecular Weight | 351.46 g/mol | Ensures vacuum sublimability |
HOMO/LUMO | -5.3 eV/-2.1 eV (est.) | Matches ITO work function (-4.7 eV) |
Thermal Decomposition (T~d~) | >300°C | Compatible with thermal evaporation processing |
Solubility | Chloroform, THF, chlorobenzene | Enables solution-processing (spin-coating, inkjet) |
Crystallinity | Amorphous film-forming | Prevents scattering losses in optoelectronic devices |
N-(Biphenyl-3-yl)dibenzo[b,d]thiophen-2-amine epitomizes the convergence of organic synthesis, materials physics, and device engineering—establishing polycyclic aromatic amines as indispensable tools for next-generation technologies.
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